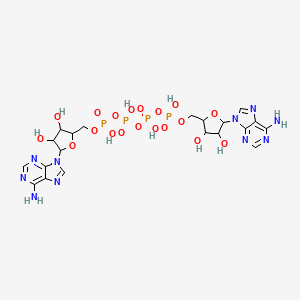
Bis(5'-adenylyl) diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P1, P4-Bis(5'-adenosyl) tetraphosphate, also known as a(5')P4(5')a or adenosine(5')tetraphospho(5')adenosine, belongs to the class of organic compounds known as (5'->5')-dinucleotides. These are dinucleotides where the two bases are connected via a (5'->5')-phosphodiester linkage. P1, P4-Bis(5'-adenosyl) tetraphosphate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Within the cell, P1, P4-bis(5'-adenosyl) tetraphosphate is primarily located in the cytoplasm.
Applications De Recherche Scientifique
Electrochemical Sensors
Bis(5'-adenylyl) diphosphate (ADP) is relevant in the development of selective chemosensors for detecting other nucleotides like adenosine-5'-triphosphate (ATP). A study by Huynh et al. (2013) describes the fabrication of molecularly imprinted polymer (MIP) films that are sensitive to ATP, using ADP as a reference for cross-selectivity. This work highlights the potential of ADP in creating sensitive and selective biosensors for various nucleotides (Huynh et al., 2013).
Enzyme Activity Studies
ADP has been used in studies to understand enzyme mechanisms. Kim and Churchich (1991) utilized bis-PLP, a derivative of ADP, to investigate the catalytic site of 4-aminobutyrate aminotransferase, providing insights into the enzyme's activity and the role of specific lysine residues (Kim & Churchich, 1991).
Hydrolysis by Bacterial Enzymes
Ruíz et al. (1989) studied the hydrolysis of bis(5'-nucleosidyl) polyphosphates, including ADP, by enzymes in Escherichia coli. They explored the molecular and kinetic properties of different enzyme isoforms, contributing to our understanding of nucleotide metabolism in bacteria (Ruíz et al., 1989).
Antiviral Research
ADP analogues have been explored for their potential in antiviral therapies. Robbins et al. (1998) discussed the use of bis(isopropyloxymethylcarbonyl) 9-R-(2-phosphonomethoxypropyl)adenine, a prodrug of ADP, showing its efficacy against human immunodeficiency virus (HIV) due to enhanced intracellular accumulation of its active metabolites (Robbins et al., 1998).
Propriétés
Nom du produit |
Bis(5'-adenylyl) diphosphate |
|---|---|
Formule moléculaire |
C20H28N10O19P4 |
Poids moléculaire |
836.4 g/mol |
Nom IUPAC |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H28N10O19P4/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26) |
Clé InChI |
YOAHKNVSNCMZGQ-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Description physique |
Solid |
Synonymes |
adenosine(5')tetraphospho(5')adenosine Ap4A AppppA bis(5'-adenosyl)tetraphosphate diadenosine 5',5'''-P(1),P(4)--tetraphosphate diadenosine tetraphosphate P(1), P(4)-diadenosine-5'tetraphosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







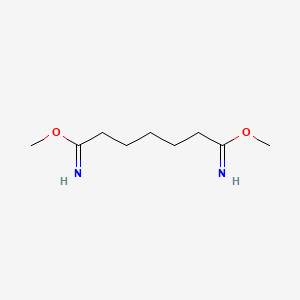




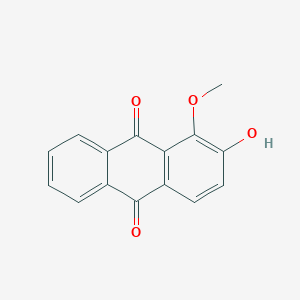
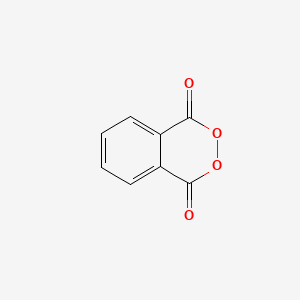
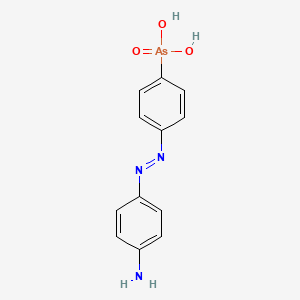
![(2S,5S,8S,9R,14R,15R,17R,21S,24R,27S)-5,14,15-trihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacos-11-ene-4,10,22,29-tetrone](/img/structure/B1209178.png)
